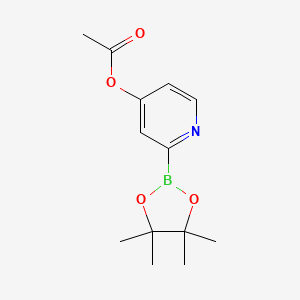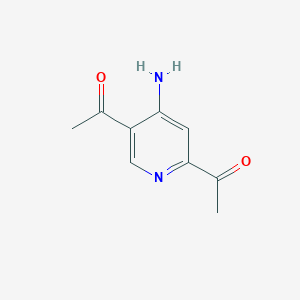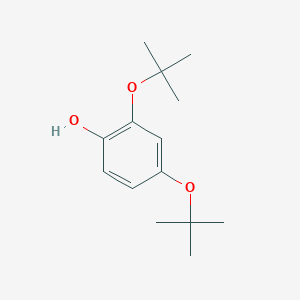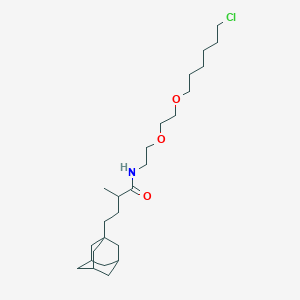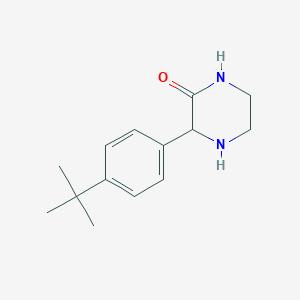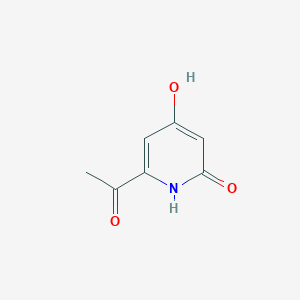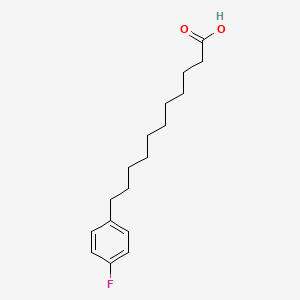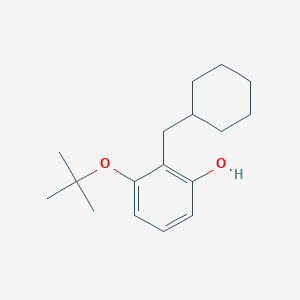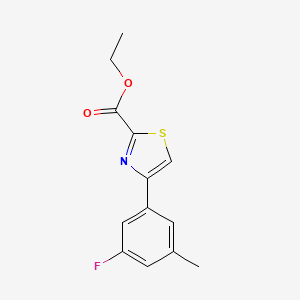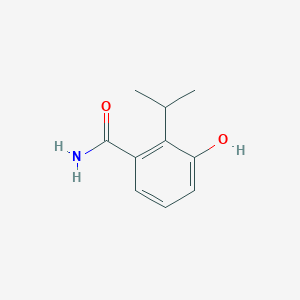
3-Hydroxy-2-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a hydroxy group at the third position and an isopropyl group at the second position, along with an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE can be achieved through several methods. One common approach involves the direct condensation of 3-hydroxybenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under mild conditions .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE, often involves the use of green chemistry principles. For instance, the reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as reduced reaction times, high yields, and eco-friendly processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst
Major Products Formed
Oxidation: Formation of 3-oxo-2-(propan-2-yl)benzamide or 3-carboxy-2-(propan-2-yl)benzamide.
Reduction: Formation of 3-hydroxy-2-(propan-2-yl)aniline.
Substitution: Various substituted benzamides depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The hydroxy group can form hydrogen bonds with target proteins, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybenzamide: Lacks the isopropyl group, leading to different chemical and biological properties.
2-Isopropylbenzamide: Lacks the hydroxy group, affecting its reactivity and interactions.
3-Hydroxy-2-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group
Uniqueness
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE is unique due to the presence of both the hydroxy and isopropyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-hydroxy-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-7(10(11)13)4-3-5-8(9)12/h3-6,12H,1-2H3,(H2,11,13) |
InChI-Schlüssel |
VPDDOJMXLIJDBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC=C1O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)
